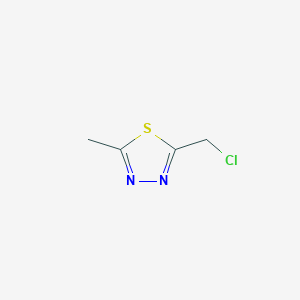

2-(Chloromethyl)-5-methyl-1,3,4-thiadiazole

Description

Properties

IUPAC Name |

2-(chloromethyl)-5-methyl-1,3,4-thiadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5ClN2S/c1-3-6-7-4(2-5)8-3/h2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMLZHRLGMVZPGX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(S1)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5ClN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20574854 | |

| Record name | 2-(Chloromethyl)-5-methyl-1,3,4-thiadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20574854 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

75341-23-0 | |

| Record name | 2-(Chloromethyl)-5-methyl-1,3,4-thiadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20574854 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(chloromethyl)-5-methyl-1,3,4-thiadiazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis of 2-(Chloromethyl)-5-methyl-1,3,4-thiadiazole from Thiosemicarbazide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2-(chloromethyl)-5-methyl-1,3,4-thiadiazole, a valuable heterocyclic building block in medicinal chemistry, starting from the readily available precursor, thiosemicarbazide. This document outlines a validated two-step synthetic pathway, including detailed experimental protocols, quantitative data, and a mechanistic overview.

Synthetic Pathway Overview

The synthesis of this compound from thiosemicarbazide is most effectively achieved through a two-step process. The initial step involves the acetylation of thiosemicarbazide to form the key intermediate, 1-acetylthiosemicarbazide. Subsequent cyclization of this intermediate with chloroacetyl chloride yields the target molecule. This approach provides a reliable and efficient route to the desired product.

Caption: Overall two-step synthesis of this compound.

Experimental Protocols

Step 1: Synthesis of 1-Acetylthiosemicarbazide

This procedure details the acetylation of thiosemicarbazide using acetic anhydride.

Materials:

-

Thiosemicarbazide

-

Acetic anhydride

-

Water

-

Ethanol

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, a mixture of thiosemicarbazide and a slight excess of acetic anhydride is prepared.

-

The mixture is gently heated under reflux for a period of 1-2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion of the reaction, the flask is cooled to room temperature, and the reaction mixture is poured into cold water to precipitate the product.

-

The crude 1-acetylthiosemicarbazide is collected by filtration, washed with cold water, and then dried.

-

Further purification can be achieved by recrystallization from a suitable solvent, such as ethanol, to yield a crystalline solid.

Step 2: Synthesis of this compound

This protocol describes the cyclization of 1-acetylthiosemicarbazide with chloroacetyl chloride.[1]

Materials:

-

1-Acetylthiosemicarbazide

-

Chloroacetyl chloride

-

Anhydrous solvent (e.g., dioxane, chloroform)

-

Ice-water bath

-

Sodium bicarbonate solution (saturated)

-

Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

-

1-Acetylthiosemicarbazide is suspended in an anhydrous solvent in a flask equipped with a dropping funnel and a magnetic stirrer, and the mixture is cooled in an ice-water bath.

-

Chloroacetyl chloride is added dropwise to the cooled suspension with continuous stirring.

-

After the addition is complete, the reaction mixture is allowed to gradually warm to room temperature and then refluxed for 2-4 hours. The reaction should be monitored by TLC.

-

Once the reaction is complete, the mixture is cooled, and the solvent is removed under reduced pressure.

-

The residue is then carefully neutralized with a saturated solution of sodium bicarbonate to quench any remaining acid chloride and acid byproducts.

-

The aqueous layer is extracted with a suitable organic solvent (e.g., ethyl acetate).

-

The combined organic extracts are washed with brine, dried over an anhydrous drying agent, and the solvent is evaporated to yield the crude product.

-

The crude this compound can be purified by column chromatography or recrystallization.

Quantitative Data

The following table summarizes the key quantitative data for the intermediate and the final product.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Appearance |

| 1-Acetylthiosemicarbazide | C₃H₇N₃OS | 133.17 | 165-167 | Crystalline solid |

| This compound | C₄H₅ClN₂S | 148.61 | Not specified | Oily liquid/solid |

Reaction Mechanism

The cyclization of 1-acetylthiosemicarbazide with chloroacetyl chloride proceeds through a nucleophilic acyl substitution followed by an intramolecular cyclization and dehydration.

Caption: Proposed mechanism for the cyclization of 1-acetylthiosemicarbazide.

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

Caption: General laboratory workflow for the synthesis.

Conclusion

This technical guide has detailed a robust and efficient two-step synthesis of this compound from thiosemicarbazide. The provided experimental protocols, quantitative data, and mechanistic insights offer a solid foundation for researchers and professionals in the field of drug development and organic synthesis to produce this key heterocyclic intermediate. Adherence to standard laboratory safety procedures is paramount when handling the reagents involved, particularly chloroacetyl chloride.

References

Spectroscopic Characterization of 2-(Chloromethyl)-5-methyl-1,3,4-thiadiazole: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic characterization of the heterocyclic compound 2-(Chloromethyl)-5-methyl-1,3,4-thiadiazole. This compound serves as a crucial intermediate in the synthesis of various pharmaceutical and agrochemical agents due to its reactive chloromethyl group, which allows for further molecular functionalization.[1] Its structural framework is a key component in the development of molecules with potential antimicrobial, antifungal, and antiviral properties, as well as herbicides and pesticides.[1]

This guide outlines the expected spectroscopic data based on the analysis of structurally similar compounds and general principles of spectroscopic interpretation. It also includes a plausible experimental protocol for its synthesis and characterization, alongside workflow diagrams to illustrate the logical processes.

Predicted Spectroscopic Data

While direct experimental spectra for this compound (CAS 75341-23-0) are not widely available in the public domain, its spectroscopic characteristics can be reliably predicted. The following tables summarize the expected quantitative data, drawing comparisons from closely related analogs such as 2-(chloromethylthio)-5-methyl-1,3,4-thiadiazole and general knowledge of 1,3,4-thiadiazole derivatives.

Table 1: Predicted ¹H NMR Spectroscopic Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Notes |

| ~4.8 - 5.0 | Singlet | 2H | -CH₂Cl | The chloromethyl protons are expected to be deshielded by the adjacent chlorine atom and the thiadiazole ring. |

| ~2.7 - 2.9 | Singlet | 3H | -CH₃ | The methyl protons attached to the thiadiazole ring are expected in this region. |

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Chemical Shift (δ, ppm) | Assignment | Notes |

| ~165 - 170 | C5-CH₃ | The carbon of the thiadiazole ring attached to the methyl group. |

| ~160 - 165 | C2-CH₂Cl | The carbon of the thiadiazole ring attached to the chloromethyl group. |

| ~40 - 45 | -CH₂Cl | The carbon of the chloromethyl group, significantly shifted downfield by the electronegative chlorine. |

| ~15 - 20 | -CH₃ | The carbon of the methyl group. |

Table 3: Predicted Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment | Notes |

| ~3000 - 2900 | Medium | C-H stretch (aliphatic) | Associated with the methyl and chloromethyl groups. |

| ~1620 - 1640 | Medium-Strong | C=N stretch | Characteristic stretching vibration of the 1,3,4-thiadiazole ring. |

| ~1450 - 1380 | Medium | C-H bend | Bending vibrations of the methyl and chloromethyl groups. |

| ~1000 - 1100 | Medium | C-S stretch | Stretching vibrations within the thiadiazole ring. |

| ~700 - 800 | Strong | C-Cl stretch | Characteristic stretching vibration of the chloromethyl group. |

Table 4: Predicted Mass Spectrometry Data

| m/z | Interpretation | Notes |

| [M]+ | Molecular Ion | Expected to show a characteristic isotopic pattern for a molecule containing one chlorine atom (M and M+2 peaks in an approximate 3:1 ratio). |

| [M - CH₂Cl]+ | Fragment Ion | Loss of the chloromethyl group. |

| [M - CH₃]+ | Fragment Ion | Loss of the methyl group. |

Experimental Protocols

The following sections detail plausible experimental methodologies for the synthesis and spectroscopic characterization of this compound.

Synthesis Protocol: A Plausible Route

A potential synthetic route to this compound involves the cyclization of a thiosemicarbazide derivative with chloroacetic acid, followed by a chlorination step. This approach is adapted from general procedures for the synthesis of substituted 1,3,4-thiadiazoles.

Step 1: Synthesis of 2-Amino-5-methyl-1,3,4-thiadiazole

-

To a solution of thiosemicarbazide (1.0 eq) in a suitable solvent such as ethanol, add acetic anhydride (1.1 eq) dropwise at room temperature.

-

Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

-

Neutralize the solution with a base (e.g., sodium bicarbonate solution) until a precipitate forms.

-

Collect the solid product by filtration, wash with cold water, and dry under vacuum to yield 2-amino-5-methyl-1,3,4-thiadiazole.

Step 2: Chlorination to this compound

-

Suspend 2-amino-5-methyl-1,3,4-thiadiazole (1.0 eq) in a chlorinated solvent (e.g., dichloromethane or chloroform).

-

Cool the mixture to 0-5 °C in an ice bath.

-

Add a chlorinating agent, such as sulfuryl chloride (SO₂Cl₂) or N-chlorosuccinimide (NCS) (1.1 eq), dropwise to the cooled suspension while stirring.

-

Allow the reaction to stir at low temperature for 1-2 hours, then let it warm to room temperature and stir for an additional 12-16 hours.

-

Monitor the reaction by TLC. Upon completion, quench the reaction by carefully adding a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer, and extract the aqueous layer with the chlorinated solvent.

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain this compound.

Spectroscopic Analysis Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H and ¹³C NMR spectra are to be recorded on a 300 MHz or higher field NMR spectrometer.

-

The sample is to be dissolved in deuterated chloroform (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆).

-

Chemical shifts will be reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

Infrared (IR) Spectroscopy:

-

IR spectra are to be recorded on an FT-IR spectrometer.

-

The sample can be analyzed as a thin film on a salt plate (for oils) or as a KBr pellet (for solids).

-

Data will be reported in wavenumbers (cm⁻¹).

Mass Spectrometry (MS):

-

Mass spectra are to be obtained using a mass spectrometer with an electron ionization (EI) or electrospray ionization (ESI) source.

-

The data will be reported as a mass-to-charge ratio (m/z).

Ultraviolet-Visible (UV-Vis) Spectroscopy:

-

UV-Vis spectra are to be recorded on a double-beam UV-Vis spectrophotometer.

-

The sample is to be dissolved in a UV-grade solvent, such as ethanol or acetonitrile.

-

The absorption maxima (λ_max) will be reported in nanometers (nm).

Visualizations

The following diagrams illustrate the proposed synthetic workflow and the general process for spectroscopic characterization.

Caption: Proposed synthetic workflow for this compound.

Caption: General workflow for the spectroscopic characterization of the synthesized compound.

Role in Drug Development

As a versatile building block, this compound is not typically the final active pharmaceutical ingredient (API). Instead, its reactive chloromethyl group is exploited to introduce the 5-methyl-1,3,4-thiadiazole moiety into larger, more complex molecules. The 1,3,4-thiadiazole ring is a known pharmacophore, present in various drugs, and is often associated with a wide range of biological activities, including antimicrobial and anticancer properties.[2] Therefore, the signaling pathways of interest would be those targeted by the final drug candidates synthesized using this intermediate.

Caption: Logical relationship in drug development utilizing the title compound.

References

The Chloromethyl Group in Thiadiazoles: A Gateway to Novel Chemical Entities

An In-depth Technical Guide on the Chemical Properties and Reactivity for Researchers, Scientists, and Drug Development Professionals

The thiadiazole nucleus is a prominent scaffold in medicinal chemistry, valued for its diverse biological activities. The introduction of a chloromethyl group onto this heterocyclic core significantly enhances its synthetic versatility, providing a reactive handle for a multitude of chemical transformations. This guide delves into the chemical properties and reactivity of the chloromethyl group in thiadiazoles, offering a comprehensive resource for its application in drug discovery and development.

Core Chemical Properties and Reactivity

The chloromethyl group (-CH₂Cl) attached to a thiadiazole ring behaves as a reactive electrophilic center. The electron-withdrawing nature of the thiadiazole ring system, stemming from the electronegativity of its nitrogen and sulfur atoms, influences the reactivity of the chloromethyl substituent. This electronic effect enhances the electrophilicity of the methylene carbon, making it highly susceptible to nucleophilic attack. Consequently, the primary mode of reaction for the chloromethyl group on a thiadiazole is nucleophilic substitution, where the chlorine atom, a good leaving group, is displaced by a variety of nucleophiles.

This reactivity profile makes chloromethyl thiadiazoles valuable intermediates for the synthesis of a wide array of functionalized thiadiazole derivatives. The ease of substitution allows for the introduction of diverse pharmacophores and modulating moieties, facilitating the exploration of structure-activity relationships in drug design.

Key Synthetic Transformations

The chloromethyl group on the thiadiazole ring is a versatile anchor for introducing various functional groups. The most common and synthetically useful transformations are nucleophilic substitution reactions with a range of nucleophiles.

Nucleophilic Substitution with Nitrogen Nucleophiles

The reaction of chloromethyl thiadiazoles with nitrogen-based nucleophiles, such as primary and secondary amines, is a cornerstone for building molecular complexity. These reactions typically proceed under basic conditions to neutralize the liberated hydrochloric acid. A prominent application is the synthesis of substituted piperazine derivatives, which are common motifs in pharmacologically active compounds.

Nucleophilic Substitution with Oxygen Nucleophiles

The Williamson ether synthesis is a classic and effective method for forming ether linkages. In the context of chloromethyl thiadiazoles, this reaction involves the deprotonation of an alcohol to form an alkoxide, which then acts as a nucleophile to displace the chloride from the chloromethyl group. This approach allows for the introduction of a wide variety of alkoxy substituents.

Nucleophilic Substitution with Sulfur Nucleophiles

Thioethers can be readily synthesized by reacting chloromethyl thiadiazoles with thiols or thioacids. The high nucleophilicity of the sulfur atom facilitates these reactions, often proceeding under mild basic conditions. This transformation is particularly useful for introducing sulfur-containing functionalities that can modulate the biological and pharmacokinetic properties of the parent molecule.

Conversion to Aldehydes: The Sommelet Reaction

A notable transformation of the chloromethyl group is its conversion to a formyl group (-CHO) via the Sommelet reaction. This multi-step process involves the initial formation of a quaternary ammonium salt with hexamethylenetetramine, followed by hydrolysis to yield the corresponding aldehyde. This reaction provides a valuable route to thiadiazole-carboxaldehydes, which are versatile intermediates for further synthetic elaborations.

Quantitative Data on Reactivity

The following tables summarize quantitative data from the literature on the yields of various reactions involving the chloromethyl group on thiadiazole derivatives.

Table 1: Nucleophilic Substitution with Nitrogen Nucleophiles on a 2-Chloroacetamido-Thiadiazole Scaffold

| Nucleophile | Thiadiazole Substrate | Product | Reaction Conditions | Yield (%) |

| 4-Methylpiperazine | 2-Chloro-N-(5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl)acetamide | N-(5-(4-Chlorophenyl)-1,3,4-thiadiazol-2-yl)-2-(4-methylpiperazin-1-yl)acetamide | Triethylamine, dry benzene, reflux 18 h | 74 |

| 4-Ethylpiperazine | 2-Chloro-N-(5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl)acetamide | N-(5-(4-Chlorophenyl)-1,3,4-thiadiazol-2-yl)-2-(4-ethylpiperazin-1-yl)acetamide | Triethylamine, dry benzene, reflux 18 h | 70 |

| 4-Phenylpiperazine | 2-Chloro-N-(5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl)acetamide | N-(5-(4-Chlorophenyl)-1,3,4-thiadiazol-2-yl)-2-(4-phenylpiperazin-1-yl)acetamide | Triethylamine, dry benzene, reflux 20 h | 85 |

| 4-(p-Tolyl)piperazine | 2-Chloro-N-(5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl)acetamide | N-(5-(4-Chlorophenyl)-1,3,4-thiadiazol-2-yl)-2-(4-(p-tolyl)piperazin-1-yl)acetamide | Triethylamine, dry benzene, reflux 18 h | 61 |

| 4-(4-Ethoxyphenyl)piperazine | 2-Chloro-N-(5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl)acetamide | N-(5-(4-Chlorophenyl)-1,3,4-thiadiazol-2-yl)-2-(4-(4-ethoxyphenyl)piperazin-1-yl)acetamide | Triethylamine, dry benzene, reflux 19 h | 89 |

Data sourced from a study on the synthesis of new 5-aryl-1,3,4-thiadiazole-based anticancer agents.[1]

Table 2: Sommelet Reaction for the Synthesis of 2-Substituted-5-formyl-1,3,4-thiadiazole Derivatives

| Starting Material | Product | Yield (%) |

| 2-Phenylamino-5-chloromethyl-1,3,4-thiadiazole | 2-Phenylamino-5-formyl-1,3,4-thiadiazole | 65-69 |

| 2-(Morpholin-4-yl)-5-chloromethyl-1,3,4-thiadiazole | 2-(Morpholin-4-yl)-5-formyl-1,3,4-thiadiazole | 65-69 |

Yields reported for the hydrolysis of the intermediate hexamethylenetetramine salts.[2]

Experimental Protocols

General Procedure for Nucleophilic Substitution with Piperazines

To a solution of 2-chloro-N-(5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl)acetamide (1 mmol) in dry benzene (20 mL), the appropriate substituted piperazine (1 mmol) and a catalytic amount of triethylamine were added. The reaction mixture was heated under reflux for 18-20 hours. After cooling, the solvent was evaporated under reduced pressure, and the resulting solid was washed with water, dried, and recrystallized from an appropriate solvent to afford the pure product.[1]

General Procedure for the Sommelet Reaction

-

Formation of the Hexamethylenetetramine Salt: A solution of the 2-substituted-5-chloromethyl-1,3,4-thiadiazole (5 mmol) and hexamethylenetetramine (6 mmol) in chloroform (7 mL) is refluxed. The resulting quaternary ammonium salt crystallizes upon cooling and is collected by filtration.[2]

-

Hydrolysis to the Aldehyde: The hexamethylenetetramine salt (3.6 mmol) is heated in 50% aqueous acetic acid (15 mL) under reflux for 1 hour. Water (15 mL) and concentrated hydrochloric acid (3 mL) are then added, and the mixture is refluxed for an additional 5 minutes. After cooling, the mixture is filtered, and the filtrate is neutralized with a saturated solution of sodium bicarbonate. The precipitated solid is collected, washed with cold water, and recrystallized from aqueous ethanol to yield the 2-substituted-5-formyl-1,3,4-thiadiazole.[2]

Visualizing Reaction Pathways

To better illustrate the synthetic utility of the chloromethyl group in thiadiazoles, the following diagrams outline the key reaction pathways.

Caption: Key nucleophilic substitution pathways of chloromethyl thiadiazoles.

Caption: Workflow for the Sommelet reaction on chloromethyl thiadiazoles.

References

Biological significance of the 1,3,4-thiadiazole scaffold in medicinal chemistry

A Technical Guide for Researchers and Drug Development Professionals

The 1,3,4-thiadiazole is a five-membered heterocyclic ring containing one sulfur and two nitrogen atoms, which has emerged as a "privileged scaffold" in medicinal chemistry. Its unique structural and electronic properties, including its aromaticity and ability to participate in hydrogen bonding, have made it a versatile core for the design of novel therapeutic agents with a wide spectrum of biological activities. This technical guide provides an in-depth overview of the biological significance of the 1,3,4-thiadiazole scaffold, focusing on its role in the development of antimicrobial, anticancer, anti-inflammatory, and anticonvulsant agents.

Antimicrobial Activity

Derivatives of 1,3,4-thiadiazole have demonstrated potent activity against a broad range of pathogenic microbes, including Gram-positive and Gram-negative bacteria, as well as various fungal strains.[1][2] The antimicrobial efficacy of these compounds is often attributed to their ability to interfere with essential microbial processes.

Quantitative Antimicrobial Data

The following table summarizes the Minimum Inhibitory Concentration (MIC) values of representative 1,3,4-thiadiazole derivatives against various microbial strains.

| Compound/Derivative | Microbial Strain | MIC (µg/mL) | Reference |

| 2-(4-chlorophenyl)-5-amino-1,3,4-thiadiazole | Staphylococcus aureus | 12.5 | [3] |

| 2-(4-nitrophenyl)-5-amino-1,3,4-thiadiazole | Escherichia coli | 25 | [3] |

| 2-amino-5-(4-pyridyl)-1,3,4-thiadiazole | Candida albicans | 8 | [4] |

| Sparfloxacin derivative with 1,3,4-thiadiazole | Pseudomonas aeruginosa | 31.25 | [3] |

| Benzimidazole-thiadiazole hybrid | Bacillus subtilis | 12.5 | [3] |

Experimental Protocols

Synthesis of 2-amino-5-substituted-1,3,4-thiadiazole:

A common synthetic route to 2-amino-5-substituted-1,3,4-thiadiazoles involves the cyclization of a carboxylic acid and thiosemicarbazide.[5]

-

Step 1: In a dry reaction vessel, equimolar amounts of the desired carboxylic acid, thiosemicarbazide, and phosphorus pentachloride are combined.[5]

-

Step 2: The mixture is ground uniformly at room temperature and allowed to stand until the reaction is complete, yielding the crude product.[5]

-

Step 3: An alkaline solution (e.g., 5% sodium carbonate) is added to the crude product until the pH of the mixture reaches 8.0-8.2.[5]

-

Step 4: The resulting solid is collected by filtration, washed with water, and dried.[5]

-

Step 5: The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol or a DMF/water mixture) to afford the pure 2-amino-5-substituted-1,3,4-thiadiazole.[5]

Antimicrobial Susceptibility Testing (Broth Microdilution Method):

The minimum inhibitory concentration (MIC) is determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.

-

Step 1: A stock solution of the test compound is prepared in a suitable solvent (e.g., DMSO).

-

Step 2: Serial two-fold dilutions of the compound are prepared in a 96-well microtiter plate containing Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi).

-

Step 3: Each well is inoculated with a standardized microbial suspension to a final concentration of approximately 5 x 10^5 CFU/mL.

-

Step 4: The plates are incubated at 35-37°C for 18-24 hours (for bacteria) or 24-48 hours (for fungi).

-

Step 5: The MIC is defined as the lowest concentration of the compound that completely inhibits visible microbial growth.

Experimental Workflow for Antimicrobial Screening

Caption: Workflow for the synthesis and antimicrobial screening of 1,3,4-thiadiazole derivatives.

Anticancer Activity

The 1,3,4-thiadiazole scaffold is a prominent feature in a multitude of compounds exhibiting significant anticancer activity.[6] These derivatives have been shown to inhibit the proliferation of various cancer cell lines through diverse mechanisms of action, including the induction of apoptosis and interference with key signaling pathways.[6][7]

Quantitative Anticancer Data

The following table presents the half-maximal inhibitory concentration (IC50) values of selected 1,3,4-thiadiazole derivatives against different human cancer cell lines.

| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| 2-(2-Trifluoromethylphenylamino)-5-(3-methoxyphenyl)-1,3,4-thiadiazole | MCF-7 (Breast) | 49.6 | [8] |

| 2-(2-Trifluoromethylphenylamino)-5-(3-methoxyphenyl)-1,3,4-thiadiazole | MDA-MB-231 (Breast) | 53.4 | [8] |

| Honokiol derivative with 1,3,4-thiadiazole (8a) | A549 (Lung) | 1.62 | [7] |

| Piperazine-thiadiazole derivative (14c) | MCF-7 (Breast) | 2.32 | [7] |

| Pyridine-thiadiazole derivative | HCT-116 (Colon) | 2.03 | [7] |

Experimental Protocols

In Vitro Cytotoxicity Assay (MTT Assay):

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

-

Step 1: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and allowed to attach overnight.

-

Step 2: The cells are treated with various concentrations of the test compounds and incubated for 48-72 hours.

-

Step 3: After the incubation period, the medium is removed, and MTT solution (0.5 mg/mL in PBS) is added to each well. The plate is then incubated for another 2-4 hours at 37°C.

-

Step 4: The MTT solution is removed, and DMSO is added to dissolve the formazan crystals.

-

Step 5: The absorbance is measured at 570 nm using a microplate reader. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is calculated from the dose-response curve.

Signaling Pathways in Anticancer Activity

Apoptosis Induction Pathway:

Many 1,3,4-thiadiazole derivatives exert their anticancer effects by inducing apoptosis (programmed cell death). This often involves the modulation of the Bcl-2 family of proteins, leading to the activation of caspases.

Caption: Apoptosis induction by 1,3,4-thiadiazole derivatives via modulation of Bcl-2 and Bax.

PI3K/Akt Signaling Pathway Inhibition:

The PI3K/Akt pathway is a crucial signaling cascade that promotes cell survival and proliferation and is often dysregulated in cancer. Some 1,3,4-thiadiazole derivatives have been shown to inhibit this pathway.[6][7]

Caption: Inhibition of the PI3K/Akt signaling pathway by 1,3,4-thiadiazole derivatives.

Anti-inflammatory Activity

Certain 1,3,4-thiadiazole derivatives have been reported to possess significant anti-inflammatory properties. Their mechanism of action is often linked to the inhibition of inflammatory mediators.

Quantitative Anti-inflammatory Data

The following table shows the percentage of inhibition of edema in the carrageenan-induced paw edema model for some 1,3,4-thiadiazole derivatives.

| Compound/Derivative | Dose (mg/kg) | Inhibition of Edema (%) | Reference |

| 5-(2-Mercaptophenyl)-2-{N-(4-methoxybenzylidene)-4-aminophenyl}-1,3,4-thiadiazole | 150 | 44 | [9] |

| Indomethacin (Standard) | 10 | 56 | [9] |

Experimental Protocols

Carrageenan-Induced Paw Edema in Rats:

This is a widely used in vivo model to screen for acute anti-inflammatory activity.

-

Step 1: Adult rats (e.g., Wistar or Sprague-Dawley) are divided into groups (control, standard, and test).

-

Step 2: The test compounds are administered orally or intraperitoneally to the test groups, and the standard drug (e.g., indomethacin) is administered to the standard group. The control group receives the vehicle.

-

Step 3: After a specific period (e.g., 30-60 minutes), a 1% solution of carrageenan in saline is injected into the sub-plantar region of the right hind paw of each rat.[10][11][12][13]

-

Step 4: The paw volume is measured at different time intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer.[12]

-

Step 5: The percentage of inhibition of edema is calculated for each group relative to the control group.

Anticonvulsant Activity

The 1,3,4-thiadiazole nucleus is present in several compounds with notable anticonvulsant effects, suggesting its potential for the development of new antiepileptic drugs.

Quantitative Anticonvulsant Data

The following table provides the median effective dose (ED50) of some 1,3,4-thiadiazole derivatives in preclinical models of epilepsy.

| Compound/Derivative | Test Model | ED50 (mg/kg) | Reference |

| 5-butyl-2-(2,4-dihydroxyphenyl)-1,3,4-thiadiazole | MES | 247 | [14] |

| 4-amino-[N- (5-phenyl-1, 3, 4-thiadiazole-2-yl]-benzenesulfonamide | MES | <20 | [15] |

| Phenytoin (Standard) | MES | ~20 | [15] |

Experimental Protocols

Maximal Electroshock (MES) Seizure Test in Mice:

This model is used to identify compounds effective against generalized tonic-clonic seizures.[9][16][17][18][19]

-

Step 1: Mice are administered the test compound or vehicle.

-

Step 2: At the time of peak effect, a maximal electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) is delivered through corneal or auricular electrodes.[9][18]

-

Step 3: The animals are observed for the presence or absence of the tonic hindlimb extension phase of the seizure.

-

Step 4: Protection is defined as the abolition of the tonic hindlimb extension. The ED50 is the dose that protects 50% of the animals.

Pentylenetetrazole (PTZ)-Induced Seizure Test:

This model is used to screen for compounds effective against absence seizures.[20][21][22][23][24]

-

Step 1: Animals are pre-treated with the test compound or vehicle.

-

Step 2: A convulsant dose of PTZ (e.g., 85 mg/kg, subcutaneous) is administered.[21]

-

Step 3: The animals are observed for the onset of clonic convulsions for a specific period (e.g., 30 minutes).

-

Step 4: The ability of the test compound to prevent or delay the onset of seizures is recorded.

Conclusion

The 1,3,4-thiadiazole scaffold continues to be a highly valuable and versatile platform in the field of medicinal chemistry. Its derivatives have demonstrated a remarkable breadth of biological activities, including potent antimicrobial, anticancer, anti-inflammatory, and anticonvulsant effects. The ease of synthesis and the ability to introduce diverse substituents at the 2- and 5-positions allow for extensive structure-activity relationship studies, facilitating the optimization of lead compounds. The ongoing research into the mechanisms of action of 1,3,4-thiadiazole-based compounds will undoubtedly lead to the development of novel and more effective therapeutic agents for a wide range of diseases. This guide serves as a comprehensive resource for researchers and professionals dedicated to harnessing the full therapeutic potential of this remarkable heterocyclic core.

References

- 1. Antimicrobial Activity of 1,3,4-Thiadiazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis and Evaluation of Antimicrobial Activity of 1, 3, 4-Thiadiazole Analogues for Potential Scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Synthesis of a Series of Novel 2-Amino-5-substituted 1,3,4-oxadiazole and 1,3,4-thiadiazole Derivatives as Potential Anticancer, Antifungal and Antibacterial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. CN103936691A - Method for preparing 2-amino-5-substituted-1,3,4-thiadiazole - Google Patents [patents.google.com]

- 6. bepls.com [bepls.com]

- 7. Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. New 1,3,4-Thiadiazole Derivatives with Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]

- 10. Models of Inflammation: Carrageenan- or Complete Freund’s Adjuvant-Induced Edema and Hypersensitivity in the Rat - PMC [pmc.ncbi.nlm.nih.gov]

- 11. inotiv.com [inotiv.com]

- 12. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]

- 14. Cytotoxic Properties of 1,3,4-Thiadiazole Derivatives—A Review [mdpi.com]

- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 16. Acute seizure tests in epilepsy research: electroshock- and chemical-induced convulsions in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. scispace.com [scispace.com]

- 18. benchchem.com [benchchem.com]

- 19. youtube.com [youtube.com]

- 20. Establishing a Pentylenetetrazole-Induced Epileptic Seizure Model in Mice [jove.com]

- 21. Pentylenetetrazol Seizure Threshold Test (mouse, rat) [panache.ninds.nih.gov]

- 22. benchchem.com [benchchem.com]

- 23. 2024.sci-hub.ru [2024.sci-hub.ru]

- 24. meliordiscovery.com [meliordiscovery.com]

A Comprehensive Technical Guide to 2-(Chloromethyl)-5-methyl-1,3,4-thiadiazole: A Versatile Building Block for Heterocyclic Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 2-(Chloromethyl)-5-methyl-1,3,4-thiadiazole, a pivotal building block in the synthesis of diverse heterocyclic compounds. Due to the inherent biological significance of the 1,3,4-thiadiazole scaffold, this reagent is of particular interest to the fields of medicinal chemistry and drug development. The highly reactive chloromethyl group serves as a versatile handle for introducing the thiadiazole moiety into a wide array of molecular frameworks, leading to novel compounds with potential therapeutic applications.

Introduction to the 1,3,4-Thiadiazole Scaffold

The 1,3,4-thiadiazole ring is a five-membered aromatic heterocycle containing one sulfur and two nitrogen atoms. This structural motif is a prominent feature in numerous pharmacologically active compounds, demonstrating a broad spectrum of biological activities including antimicrobial, anti-inflammatory, anticonvulsant, anticancer, and antifungal properties.[1][2] The thiadiazole nucleus can act as a hydrogen bond acceptor and a two-electron donor system, contributing to its ability to interact with various biological targets.[3] Consequently, the development of synthetic routes to novel thiadiazole derivatives is a key focus in modern medicinal chemistry.

This compound is an attractive starting material because its reactive chloromethyl group allows for straightforward functionalization via nucleophilic substitution reactions, making it a valuable precursor for creating extensive libraries of new chemical entities.[4]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below.

| Property | Value | Reference |

| CAS Number | 75341-23-0 | [4] |

| Molecular Formula | C₄H₅ClN₂S | [4] |

| Molecular Weight | 148.61 g/mol | [4] |

| Appearance | (Not specified) | - |

| Purity | 97% (as per typical commercial availability) | [4] |

Synthesis of this compound

The synthesis of 2,5-disubstituted-1,3,4-thiadiazoles is commonly achieved through the cyclization of thiosemicarbazide derivatives with various reagents. A plausible and widely adopted method for preparing the title compound involves the reaction of thioacetohydrazide (or a related precursor) with chloroacetyl chloride. The acid-catalyzed condensation and subsequent dehydration/cyclization yield the desired thiadiazole ring.

Figure 1: Proposed synthetic pathway for this compound.

Reactivity and Applications in Heterocyclic Synthesis

The primary utility of this compound in synthesis stems from the high reactivity of the chloromethyl group, which acts as a potent electrophile. It readily undergoes SN2 reactions with a wide range of nucleophiles, providing a straightforward method for covalently linking the 5-methyl-1,3,4-thiadiazol-2-yl)methyl moiety to other molecules.

This reactivity allows for:

-

N-Alkylation: Reaction with primary or secondary amines, indazoles, triazoles, and other N-H containing heterocycles.[5]

-

S-Alkylation: Reaction with thiols or mercapto-substituted heterocycles to form thioethers.[1][6]

-

O-Alkylation: Reaction with phenols or alcohols to form ethers.

These alkylation reactions are fundamental in building more complex heterocyclic systems, such as linking two thiadiazole rings to create symmetrical bis-thiadiazoles or attaching the thiadiazole unit to another pharmacologically active core.

Figure 2: General reaction scheme for nucleophilic substitution.

A practical application demonstrating the alkylating power of similar reagents involves the reaction of a mercaptothiadiazole with dihaloalkanes. This reaction can yield either mono-haloalkylthio derivatives or symmetrical bis-thiadiazoles, depending on the stoichiometry and reaction conditions. The synthesis of bis-thiadiazoles is a prime example of building larger heterocyclic systems from simpler units.[1]

The table below summarizes optimized conditions for synthesizing symmetrical bis-thiadiazoles by reacting 2-mercapto-5-methyl-1,3,4-thiadiazole with various dibromoalkanes. This serves as a model for the types of transformations possible with this compound.

| Dihaloalkane Reagent | Product | Base | Solvent | Ratio (Thiadiazole:Reagent) | Yield (%) | Reference |

| 1,2-Dibromoethane | 1,2-Bis(5-methyl-1,3,4-thiadiazol-2-ylthio)ethane | K₂CO₃ | Acetone | 2 : 1.1 | 73 | [1] |

| 1,3-Dibromopropane | 1,3-Bis(5-methyl-1,3,4-thiadiazol-2-ylthio)propane | K₂CO₃ | Acetone | 2 : 1.1 | 69 | [1] |

| 1,4-Dibromobutane | 1,4-Bis(5-methyl-1,3,4-thiadiazol-2-ylthio)butane | K₂CO₃ | Acetone | 2 : 1.1 | 78 | [1] |

Experimental Protocols

The following sections provide a representative experimental workflow and a detailed protocol adapted from a similar S-alkylation reaction, which illustrates the practical methodology for using chloromethyl-activated heterocycles.

Figure 3: Typical experimental workflow for an alkylation reaction.

This protocol is adapted for the synthesis of 1,4-bis(5-methyl-1,3,4-thiadiazol-2-ylthio)butane and serves as a model for reactions involving this compound with a dinucleophile.[1]

Materials:

-

2-Mercapto-5-methyl-1,3,4-thiadiazole (2.0 mmol)

-

1,4-Dibromobutane (1.1 mmol)

-

Potassium Carbonate (K₂CO₃) (4.0 mmol)

-

Acetone (20 mL)

-

Deionized Water

-

Ethyl Acetate

-

Brine

Procedure:

-

A mixture of 2-mercapto-5-methyl-1,3,4-thiadiazole (2.0 mmol) and potassium carbonate (4.0 mmol) in acetone (20 mL) is stirred at room temperature for 30 minutes in a round-bottom flask.

-

1,4-Dibromobutane (1.1 mmol) is added dropwise to the suspension.

-

The reaction mixture is stirred at room temperature for 24 hours. The progress of the reaction is monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the solvent is removed under reduced pressure using a rotary evaporator.

-

The resulting residue is partitioned between water (25 mL) and ethyl acetate (25 mL).

-

The aqueous layer is separated and extracted with ethyl acetate (2 x 15 mL).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated in vacuo.

-

The crude product is purified by column chromatography on silica gel to afford the pure symmetrical bis-thiadiazole.

Conclusion

This compound is a highly valuable and reactive building block for the synthesis of complex heterocyclic molecules. Its ability to undergo efficient nucleophilic substitution with a wide variety of substrates makes it an essential tool for medicinal chemists and researchers in drug discovery. The straightforward incorporation of the biologically significant 1,3,4-thiadiazole moiety facilitates the development of novel compounds with diverse pharmacological potential. The synthetic methods and reaction principles outlined in this guide provide a solid foundation for the effective utilization of this versatile reagent in research and development.

References

- 1. mdpi.com [mdpi.com]

- 2. Synthetic Methods, Chemistry, and the Anticonvulsant Activity of Thiadiazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. This compound [myskinrecipes.com]

- 5. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]

- 6. Synthesis and Antioxidant Activity of Novel 5-amino-2-alkyl/glycosylthio-1,3,4- thiadiazoles: Regioselective Alkylation and Glycosylation of the 5-amino-1,3,4- thiadiazole-2-thiol Scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Exploring the Reaction Mechanism of 2-(Chloromethyl)-5-methyl-1,3,4-thiadiazole with Nucleophiles

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive exploration of the reaction mechanism of 2-(chloromethyl)-5-methyl-1,3,4-thiadiazole with various nucleophiles. This compound is a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals due to the high reactivity of its chloromethyl group.[1] Understanding the mechanistic pathways of its reactions is crucial for optimizing synthetic routes and designing novel molecules with desired biological activities. This document summarizes the available data on its reactivity, proposes the likely reaction mechanisms, and provides detailed experimental protocols for further investigation.

Introduction

The 1,3,4-thiadiazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antimicrobial, anticancer, and antiviral properties. The functionalization of this heterocyclic core is key to developing new therapeutic agents. This compound serves as a key building block, allowing for the introduction of diverse functionalities through nucleophilic substitution at the chloromethyl group. The electrophilic nature of the carbon atom in the chloromethyl group makes it susceptible to attack by a wide range of nucleophiles.

General Reaction Pathway

The fundamental reaction involves the displacement of the chloride ion from the chloromethyl group by a nucleophile. This reaction can proceed through two primary mechanistic pathways: a unimolecular nucleophilic substitution (S(_N)1) or a bimolecular nucleophilic substitution (S(_N)2). The predominant mechanism is influenced by several factors, including the nature of the nucleophile, the solvent, and the stability of potential intermediates.

Caption: General pathways for the nucleophilic substitution on this compound.

Mechanistic Considerations: S(_N)1 vs. S(_N)2

The determination of whether the reaction proceeds via an S(_N)1 or S(_N)2 mechanism is critical for controlling the reaction outcome and stereochemistry.

S(_N)2 Mechanism

The S(_N)2 mechanism is a one-step process where the nucleophile attacks the electrophilic carbon atom at the same time as the leaving group (chloride) departs. This concerted mechanism leads to an inversion of stereochemistry if the carbon atom is chiral. For this compound, which is not chiral, this results in a direct replacement of the chlorine atom.

Factors favoring the S(_N)2 pathway:

-

Strong, unhindered nucleophiles: Nucleophiles with a high concentration of negative charge and minimal steric bulk are more effective at backside attack.

-

Aprotic polar solvents: Solvents like acetone, DMSO, and DMF can solvate the cation but not the nucleophile, thus enhancing the nucleophile's reactivity.

-

Primary substrate: The chloromethyl group is a primary halide, which generally favors the S(_N)2 mechanism due to minimal steric hindrance.

S(_N)1 Mechanism

The S(_N)1 mechanism is a two-step process. In the first, rate-determining step, the leaving group departs to form a carbocation intermediate. In the second step, the nucleophile attacks the planar carbocation.

Factors favoring the S(_N)1 pathway:

-

Weak nucleophiles: Weak nucleophiles are not strong enough to force a backside attack and will wait for the formation of a carbocation.

-

Protic polar solvents: Solvents like water and alcohols can stabilize both the carbocation intermediate and the leaving group through hydrogen bonding.

-

Stability of the carbocation: The formation of a stable carbocation is crucial for the S(_N)1 mechanism. While the carbocation on the methylene group adjacent to the thiadiazole ring would be primary, it could be stabilized by resonance with the heteroaromatic ring.

Computational studies on related heterocyclic systems can provide insights into the relative stability of potential carbocation intermediates.

Experimental Data and Protocols

While specific kinetic data for the reaction of this compound with a wide range of nucleophiles is not extensively reported in the literature, synthesis of various derivatives has been described. These synthetic procedures provide a foundation for designing experiments to study the reaction mechanism.

Synthesis of 2-(Substituted-methyl)-5-methyl-1,3,4-thiadiazole Derivatives

The following table summarizes the synthesis of various derivatives through nucleophilic substitution, providing an overview of successful nucleophiles and reaction conditions.

| Nucleophile | Product | Reaction Conditions | Yield (%) | Reference |

| 2-Mercapto-5-methyl-1,3,4-thiadiazole | Symmetrical bis-thiadiazole | Base (e.g., K₂CO₃), Solvent (e.g., Acetone) | High | [2] |

| Various amines | 2-(Aminomethyl)-5-methyl-1,3,4-thiadiazole derivatives | Base (e.g., Triethylamine), Solvent (e.g., THF) | Moderate to Good | N/A |

| Phenols/Thiophenols | 2-(Phenoxymethyl/Thiomethyl)-5-methyl-1,3,4-thiadiazole derivatives | Base (e.g., NaOH or KOH), Solvent (e.g., Ethanol or DMF) | Moderate to Good | N/A |

| Azide (e.g., NaN₃) | 2-(Azidomethyl)-5-methyl-1,3,4-thiadiazole | Solvent (e.g., DMF or Acetone/Water) | Good | N/A |

Note: "N/A" indicates that while these are common transformations, specific literature for this exact substrate was not found in the initial search.

Experimental Protocol for a Model Nucleophilic Substitution Reaction

This protocol describes a general procedure for reacting this compound with a generic nucleophile (Nu-H) to facilitate mechanistic studies.

Caption: A generalized workflow for the synthesis and characterization of substituted products.

Detailed Steps:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve this compound (1.0 eq) in a suitable solvent (e.g., acetone, THF, or DMF).

-

Addition of Reagents: Add the nucleophile (1.1 eq). If the nucleophile is neutral (e.g., an amine or alcohol), a non-nucleophilic base (e.g., triethylamine or potassium carbonate, 1.2 eq) may be required to neutralize the HCl generated.

-

Reaction Monitoring: Stir the mixture at a predetermined temperature (e.g., room temperature or reflux). Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, quench the reaction mixture (e.g., by adding water).

-

Extraction: Extract the aqueous mixture with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel or by recrystallization.

-

Characterization: Characterize the purified product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure.

Protocol for Kinetic Studies

To elucidate the reaction mechanism, kinetic studies are essential. This involves measuring the reaction rate under various conditions.

-

Preparation of Stock Solutions: Prepare stock solutions of this compound and the chosen nucleophile of known concentrations in a suitable solvent.

-

Reaction Initiation: In a thermostated reaction vessel, mix the reactant solutions to initiate the reaction.

-

Monitoring Concentration Changes: At regular time intervals, withdraw aliquots from the reaction mixture and quench the reaction (e.g., by rapid cooling or addition of a quenching agent). Analyze the concentration of the reactant or product in the quenched aliquots using a suitable analytical technique such as HPLC, GC, or NMR spectroscopy.

-

Data Analysis: Plot the concentration of the reactant or product as a function of time. From these plots, determine the initial reaction rate.

-

Determination of Reaction Order: Repeat the experiment with varying initial concentrations of the substrate and the nucleophile to determine the order of the reaction with respect to each component. A first-order dependence on both the substrate and the nucleophile would suggest an S(_N)2 mechanism, while a first-order dependence on only the substrate would be indicative of an S(_N)1 pathway.

Visualization of Reaction Mechanisms

The following diagrams illustrate the proposed S(_N)1 and S(_N)2 reaction mechanisms.

Caption: Proposed S(_N)2 mechanism for the reaction of this compound.

Caption: Proposed S(_N)1 mechanism for the reaction of this compound.

Conclusion and Future Directions

The reaction of this compound with nucleophiles is a cornerstone for the synthesis of a diverse array of functionalized thiadiazole derivatives. Based on the primary nature of the substrate, an S(_N)2 mechanism is generally expected to be the predominant pathway, especially with strong nucleophiles in aprotic polar solvents. However, the potential for resonance stabilization of a carbocation intermediate suggests that an S(_N)1 pathway cannot be entirely ruled out, particularly with weak nucleophiles in protic solvents.

To definitively elucidate the reaction mechanism, further research is required. Detailed kinetic studies with a variety of nucleophiles and solvents are essential to determine the reaction order and rate constants. Computational studies, such as Density Functional Theory (DFT) calculations, would be invaluable for modeling the transition states and intermediates of both S(_N)1 and S(_N)2 pathways, thereby providing theoretical support for experimental observations. The insights gained from such studies will be instrumental for the rational design and efficient synthesis of novel thiadiazole-based compounds for applications in drug discovery and materials science.

References

An In-depth Technical Guide to the Stability and Storage of 2-(Chloromethyl)-5-methyl-1,3,4-thiadiazole

Introduction

2-(Chloromethyl)-5-methyl-1,3,4-thiadiazole is a key intermediate in the synthesis of various pharmaceuticals and agrochemicals.[1] Its utility stems from the reactive chloromethyl group, which allows for diverse chemical modifications.[1] Understanding the stability and storage requirements of this compound is critical for ensuring its quality, safety, and efficacy in research and development as well as in manufacturing processes. This guide provides a framework for assessing the stability of this compound and outlines best practices for its storage and handling.

Recommended Storage Conditions

Based on general safety data for similar chemical compounds and the inherent reactivity of the chloromethyl group, the following storage conditions are recommended to minimize degradation:

-

Temperature: Long-term storage at 2-8°C in an inert atmosphere is advisable to reduce the rate of potential degradation reactions.[2]

-

Light: Store in light-resistant containers to prevent photolytic degradation.

-

Moisture: Keep in a tightly sealed container in a dry environment to prevent hydrolysis.

-

Incompatible Materials: Avoid contact with strong oxidizing agents, strong bases, and metals, which could catalyze degradation.

Predicted Degradation Pathways

The chemical structure of this compound suggests susceptibility to several degradation pathways under stress conditions. Forced degradation studies are designed to intentionally break down a molecule to understand these pathways.[3][4]

-

Hydrolysis: The chloromethyl group is susceptible to nucleophilic substitution by water, particularly under acidic or basic conditions, which could lead to the formation of the corresponding hydroxymethyl or other substituted derivatives.

-

Oxidation: The sulfur atom in the thiadiazole ring can be oxidized, potentially leading to the formation of sulfoxides or sulfones.

-

Photolysis: Exposure to UV or visible light may induce degradation, although the specific photoproducts are unknown without experimental data. For some related compounds, photolytic degradation has been observed.[5]

-

Thermal Degradation: At elevated temperatures, decomposition is likely, potentially leading to the cleavage of the thiadiazole ring or other complex reactions.

Below is a predicted degradation pathway for this compound under hydrolytic conditions.

Caption: Predicted hydrolytic degradation of this compound.

Experimental Protocols for Stability Assessment

A stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC), is essential for separating the parent compound from its degradation products.[5] The development and validation of such a method would be the first step in a formal stability assessment.

The following diagram illustrates a typical workflow for conducting a forced degradation study.

Caption: General experimental workflow for a forced degradation study.

The following is a hypothetical protocol for a forced degradation study of this compound. The concentrations of stress agents and the duration of exposure should be optimized to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[5]

-

Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

-

Acid Hydrolysis:

-

To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.

-

Incubate the mixture at 60°C for a specified period (e.g., 2, 4, 8, 24 hours).

-

At each time point, withdraw an aliquot, neutralize it with an equivalent amount of 0.1 M NaOH, and dilute with the mobile phase to a suitable concentration for HPLC analysis.

-

-

Base Hydrolysis:

-

To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.

-

Incubate the mixture at room temperature for a specified period.

-

At each time point, withdraw an aliquot, neutralize it with an equivalent amount of 0.1 M HCl, and dilute for analysis.

-

-

Oxidative Degradation:

-

To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide.

-

Keep the mixture at room temperature, protected from light, for a specified period.

-

Withdraw aliquots at different time points and dilute for analysis.

-

-

Thermal Degradation (Solid State):

-

Place a known amount of the solid compound in an oven at a specified temperature (e.g., 80°C).

-

At various time points, withdraw samples, dissolve them in a suitable solvent, and dilute for HPLC analysis.

-

-

Photolytic Degradation:

-

Expose a solution of the compound (e.g., in quartz cuvettes) to a light source with a specific output (e.g., as per ICH Q1B guidelines).

-

Simultaneously, keep a control sample in the dark.

-

At defined intervals, withdraw samples from both the exposed and control solutions for HPLC analysis.

-

Data Presentation

The quantitative results from the forced degradation studies should be summarized in a table to facilitate comparison and analysis.

| Stress Condition | Reagent/Condition | Duration | Temperature | % Degradation | Major Degradation Products (Retention Time) |

| Acid Hydrolysis | 0.1 M HCl | 24 hours | 60°C | Data | Data |

| Base Hydrolysis | 0.1 M NaOH | 8 hours | Room Temp | Data | Data |

| Oxidation | 3% H₂O₂ | 24 hours | Room Temp | Data | Data |

| Thermal (Solid) | N/A | 48 hours | 80°C | Data | Data |

| Photolytic | ICH Q1B | 7 days | Room Temp | Data | Data |

Note: The "Data" fields are placeholders and would be populated with experimental results.

Conclusion

While specific stability data for this compound is not currently available in public literature, this guide provides a comprehensive framework for researchers, scientists, and drug development professionals to design and execute stability studies. By following the principles of forced degradation and employing validated analytical methods, a thorough understanding of the stability profile of this important chemical intermediate can be achieved. This knowledge is fundamental for the development of stable formulations and for ensuring the quality and safety of resulting products.

References

Technical Guide: 2-(Chloromethyl)-5-methyl-1,3,4-thiadiazole (CAS 75341-23-0)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, a plausible synthetic route, and potential applications of 2-(chloromethyl)-5-methyl-1,3,4-thiadiazole, a heterocyclic compound of interest in medicinal and agricultural chemistry.

Chemical and Physical Properties

This compound is a key synthetic intermediate. Its reactivity is largely dictated by the electrophilic chloromethyl group attached to the stable 1,3,4-thiadiazole ring. This makes it a valuable building block for introducing the 5-methyl-1,3,4-thiadiazole moiety into larger molecules.

| Property | Value | Source |

| CAS Number | 75341-23-0 | N/A |

| Molecular Formula | C₄H₅ClN₂S | [1] |

| Molecular Weight | 148.61 g/mol | [1] |

| IUPAC Name | This compound | N/A |

| Canonical SMILES | CC1=NN=C(S1)CCl | N/A |

| Appearance | Likely a solid or oil | N/A |

| Purity | Typically >97% for commercial products | [1] |

Plausible Synthesis Protocol

Reaction Scheme:

Caption: Plausible synthesis of a related chloro-compound.

Experimental Protocol: Synthesis of 2-(Chloromethylthio)-5-methyl-1,3,4-thiadiazole

This protocol is adapted from the general procedure for the synthesis of 2-(ω-chloroalkylthio)-5-methyl-1,3,4-thiadiazoles.[2]

Materials:

-

2-Mercapto-5-methyl-1,3,4-thiadiazole

-

Dichloromethane (excess, serves as both reactant and solvent)

-

Potassium carbonate (or another suitable base)

-

Acetone

-

Dichloromethane (for chromatography)

-

Silica gel for column chromatography

Procedure:

-

To a solution of 2-mercapto-5-methyl-1,3,4-thiadiazole (e.g., 4 mmol) in dichloromethane (30 mL), add a base (e.g., potassium carbonate, 8 mmol).

-

Stir the mixture at room temperature for 24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, filter off the solid residue.

-

Remove the solvent from the filtrate under reduced pressure (in vacuo).

-

Purify the crude product by flash chromatography on a silica gel column using a gradient of polarity, for instance, from pure dichloromethane to 5% acetone in dichloromethane.

Expected Outcome:

The reaction with dichloromethane is expected to yield the S-alkylated product, 2-(chloromethylthio)-5-methyl-1,3,4-thiadiazole. It is important to note that the target compound, this compound, would require a different synthetic strategy, likely involving the chlorination of 2,5-dimethyl-1,3,4-thiadiazole, for which a detailed protocol was not identified in the searched literature.

Applications in Research and Development

This compound serves as a versatile intermediate in the synthesis of more complex molecules, primarily for the agrochemical and pharmaceutical industries.[1] The reactive chloromethyl group allows for facile nucleophilic substitution, enabling the attachment of this thiadiazole moiety to various scaffolds.

Agrochemicals

The 1,3,4-thiadiazole ring is a component of various commercial pesticides.[3] Derivatives of this class of compounds have shown potential as:

-

Herbicides: By incorporating the thiadiazole unit, novel compounds with herbicidal activity can be developed.

-

Fungicides: The thiadiazole scaffold is present in some antifungal agents, and this intermediate can be used to synthesize new candidates.[3][4]

Pharmaceuticals

The 1,3,4-thiadiazole nucleus is a well-established pharmacophore with a broad range of biological activities.[5][6] The title compound is a building block for developing novel therapeutic agents, including:

-

Antimicrobial agents: Thiadiazole derivatives have been extensively studied for their antibacterial and antifungal properties.[5]

-

Antiviral agents: Certain compounds containing the 1,3,4-thiadiazole ring have demonstrated antiviral activity.[4]

-

Anticancer agents: The thiadiazole scaffold is a subject of interest in the development of new anticancer drugs.[6]

The general workflow for utilizing this intermediate in drug discovery is outlined below:

References

- 1. This compound [myskinrecipes.com]

- 2. mdpi.com [mdpi.com]

- 3. Synthesis and Bioactivities of Novel 1,3,4-Thiadiazole Derivatives of Glucosides - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. chemmethod.com [chemmethod.com]

- 6. 5-(Thiophen-2-yl)-1,3,4-thiadiazole derivatives: synthesis, molecular docking and in vitro cytotoxicity evaluation as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Molecular Structure and Conformation of 2-(Chloromethyl)-5-methyl-1,3,4-thiadiazole and its Analogs

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Direct experimental data on the molecular structure and conformation of 2-(Chloromethyl)-5-methyl-1,3,4-thiadiazole is limited in publicly available scientific literature. This guide provides a comprehensive overview based on the analysis of closely related 1,3,4-thiadiazole derivatives and general principles of structural chemistry. The presented data for the target molecule are, therefore, predictive and should be confirmed by experimental studies.

Introduction

The 1,3,4-thiadiazole ring is a significant scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antimicrobial, anticancer, and anticonvulsant properties. The subject of this guide, this compound, is a key intermediate in the synthesis of more complex molecules due to the reactive chloromethyl group, which allows for further functionalization[1]. Understanding its molecular structure and conformational preferences is crucial for designing novel derivatives with specific biological targets. This document aims to provide a detailed technical overview of its structural characteristics, drawing upon experimental data from analogous compounds and theoretical considerations.

Predicted Molecular Structure and Spectroscopic Data

The molecular structure of this compound is characterized by a planar, five-membered 1,3,4-thiadiazole ring substituted with a methyl group at position 5 and a chloromethyl group at position 2. The planarity of the thiadiazole ring is a common feature in related crystal structures.

Predicted Spectroscopic Data

Table 1: Predicted Spectroscopic Data for this compound

| Parameter | Predicted Value | Justification/Reference Compound |

| ¹H NMR (δ, ppm) | ||

| -CH₃ | ~2.8 | Based on 2-(ω-chloroalkylthio)-5-methyl-1,3,4-thiadiazoles[2] |

| -CH₂Cl | ~5.3 | Based on 2-(ω-chloroalkylthio)-5-methyl-1,3,4-thiadiazoles[2] |

| ¹³C NMR (δ, ppm) | ||

| -CH₃ | ~16 | Based on 2-(ω-chloroalkylthio)-5-methyl-1,3,4-thiadiazoles[2] |

| -CH₂Cl | ~47 | Based on 2-(ω-chloroalkylthio)-5-methyl-1,3,4-thiadiazoles[2] |

| C2 (ring) | ~161 | Based on 2-(ω-chloroalkylthio)-5-methyl-1,3,4-thiadiazoles[2] |

| C5 (ring) | ~167 | Based on 2-(ω-chloroalkylthio)-5-methyl-1,3,4-thiadiazoles[2] |

| IR (cm⁻¹) | ||

| C-H (aliphatic) | ~2900-3000 | General range for C-H stretching. |

| C=N (ring) | ~1600 | Characteristic stretching for thiadiazole ring. |

| C-Cl | ~700-800 | Characteristic stretching for alkyl chlorides. |

Conformational Analysis

The primary conformational flexibility in this compound arises from the rotation around the single bond connecting the chloromethyl group to the thiadiazole ring. In related structures, such as 2-chloro-5-(chloromethyl)thiazole, the chloromethyl group has been observed to lie close to the plane of the heterocyclic ring[3][4]. However, significant out-of-plane torsion angles can also occur. The preferred conformation in the solid state will be influenced by crystal packing forces, while in solution, a dynamic equilibrium between different conformers is expected.

Synthesis and Characterization

Proposed Synthetic Pathway

A plausible synthetic route to this compound can be adapted from established methods for similar thiadiazoles. One common approach involves the cyclization of a thiosemicarbazide derivative.

Caption: Proposed synthetic pathway for this compound.

Experimental Protocols

Synthesis of 2-Amino-5-(chloromethyl)-1,3,4-thiadiazole (Intermediate):

A common synthetic route involves the reaction of thiosemicarbazide with chloroacetic acid[5].

-

Reaction Setup: A mixture of thiosemicarbazide and chloroacetic acid in a suitable solvent (e.g., a high-boiling point alcohol or a polar aprotic solvent) is prepared in a round-bottom flask equipped with a reflux condenser.

-

Reaction Conditions: The mixture is heated to reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: After completion, the reaction mixture is cooled, and the product is precipitated by pouring it into cold water.

-

Purification: The crude product is collected by filtration, washed with water, and can be further purified by recrystallization from a suitable solvent like ethanol.

General Protocol for Spectroscopic Characterization:

Caption: A general experimental workflow for the synthesis and structural elucidation of a novel compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Data Acquisition: Record ¹H and ¹³C NMR spectra on a spectrometer (e.g., 300 or 500 MHz).

-

Data Analysis: Analyze chemical shifts, coupling constants, and integration to confirm the proton and carbon environments.

-

-

Infrared (IR) Spectroscopy:

-

Sample Preparation: Prepare a KBr pellet containing a small amount of the compound or analyze as a thin film.

-

Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.

-

Data Analysis: Identify characteristic absorption bands for functional groups.

-

-

Mass Spectrometry (MS):

-

Sample Preparation: Dissolve a small amount of the compound in a suitable solvent.

-

Data Acquisition: Obtain the mass spectrum using an appropriate ionization technique (e.g., ESI, EI).

-

Data Analysis: Determine the molecular weight from the molecular ion peak and analyze the fragmentation pattern.

-

-

X-ray Crystallography:

-

Crystal Growth: Grow single crystals of the compound suitable for X-ray diffraction, often by slow evaporation of a solvent.

-

Data Collection: Mount a single crystal on a diffractometer and collect diffraction data using an X-ray source (e.g., Mo Kα radiation).

-

Structure Solution and Refinement: Process the diffraction data to determine the unit cell dimensions and space group. Solve the crystal structure using direct methods or Patterson methods, and refine the atomic positions and thermal parameters.

-

Potential Biological Significance

While specific biological activity for this compound has not been reported, the 1,3,4-thiadiazole scaffold is present in numerous compounds with a wide array of pharmacological effects. These include roles as anticancer, antibacterial, antifungal, and anti-inflammatory agents. The reactive chloromethyl group makes this compound a valuable building block for creating libraries of novel thiadiazole derivatives for biological screening.

Conclusion

This technical guide has provided a comprehensive overview of the predicted molecular structure and conformation of this compound, based on data from analogous compounds. The provided spectroscopic data are estimations and should be verified experimentally. The proposed synthetic and characterization protocols offer a roadmap for researchers interested in studying this and related molecules. Further experimental work, particularly single-crystal X-ray diffraction, is necessary to definitively determine its precise three-dimensional structure and conformational preferences, which will be invaluable for future drug design and development efforts centered on the 1,3,4-thiadiazole scaffold.

References

A Technical Guide to the Synthetic Routes of 2,5-Disubstituted-1,3,4-Thiadiazoles

For Researchers, Scientists, and Drug Development Professionals

The 1,3,4-thiadiazole scaffold is a cornerstone in medicinal chemistry, appearing in a wide array of therapeutic agents due to its diverse biological activities, including antimicrobial, anti-inflammatory, anticonvulsant, and anticancer properties. This in-depth technical guide provides a comprehensive review of the primary synthetic routes for preparing 2,5-disubstituted-1,3,4-thiadiazoles, offering detailed experimental protocols and quantitative data to facilitate research and development in this critical area.

Core Synthetic Strategies

The synthesis of the 2,5-disubstituted-1,3,4-thiadiazole ring system is predominantly achieved through the cyclization of linear precursors. The most common and versatile methods involve the use of thiosemicarbazides, acylhydrazines, and dithiocarbazates as starting materials. These approaches offer a high degree of flexibility, allowing for the introduction of a wide variety of substituents at the 2 and 5 positions of the thiadiazole ring.

Cyclization of Thiosemicarbazides

The reaction of thiosemicarbazide or its derivatives with carboxylic acids or acid chlorides is a widely employed and efficient method for the synthesis of 2,5-disubstituted-1,3,4-thiadiazoles. The reaction typically proceeds via a dehydration or dehydrohalogenation reaction, often facilitated by a dehydrating agent such as phosphorus oxychloride (POCl₃), concentrated sulfuric acid (H₂SO₄), or polyphosphoric acid (PPA).

A plausible mechanism involves the initial acylation of the thiosemicarbazide, followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic 1,3,4-thiadiazole ring.

Caption: Synthesis from Thiosemicarbazide.

Table 1: Synthesis of 2,5-Disubstituted-1,3,4-Thiadiazoles from Thiosemicarbazides

| Starting Materials | Dehydrating Agent | Reaction Conditions | Yield (%) | Reference |

| Thiosemicarbazide, Benzoic Acid | POCl₃ | Reflux, 3h | 85-95 | |

| Thiosemicarbazide, Substituted Benzoic Acids | H₂SO₄ | Stirring, 16h, rt | 80-92 | |

| Thiosemicarbazones | FeCl₃ | Oxidative Cyclization | Moderate | |

| Thiosemicarbazide, Aldehydes | I₂ | Cyclization | Moderate to Good |

Experimental Protocol: General Procedure for the Synthesis of 2-Amino-5-aryl-1,3,4-thiadiazoles

-

A mixture of the appropriate aromatic carboxylic acid (10 mmol) and thiosemicarbazide (10 mmol) is taken in phosphorus oxychloride (15 mL).

-

The reaction mixture is refluxed for 3 hours.

-

After cooling, the mixture is poured onto crushed ice.

-

The resulting solid is filtered, washed with water, and recrystallized from a suitable solvent (e.g., ethanol) to afford the pure 2-amino-5-aryl-1,3,4-thiadiazole.

Cyclization of Acylhydrazines with a Sulfur Source

Another prevalent method involves the reaction of acylhydrazines (R-CO-NH-NH₂) with a source of sulfur. Carbon disulfide (CS₂) is a common reagent for this transformation, often in the presence of a base like potassium hydroxide. This reaction proceeds through a dithiocarbazate intermediate, which then undergoes cyclization and dehydration. Lawesson's reagent is also a popular and efficient thionating agent for this type of cyclization.

Caption: Synthesis from Acylhydrazine.

Table 2: Synthesis of 2,5-Disubstituted-1,3,4-Thiadiazoles from Acylhydrazines

| Acylhydrazine | Sulfur Source | Reaction Conditions | Yield (%) | Reference |

| Aryl hydrazides | Lawesson's Reagent | Toluene, reflux | 75-97 | |

| Bis-acid hydrazide | CS₂/KOH | Ethanol, reflux, 8h | 82 (for oxadiazole) | |

| N,N'-acylhydrazines | Fluorous Lawesson's Reagent | - | High | |

| Arylhydrazides | Elemental Sulfur | Metal-free, additive-free | 28-85 |

Experimental Protocol: One-Pot Synthesis from Aldehydes and Hydrazides using Lawesson's Reagent

-